molecular formula C17H14BrN3O2 B2653700 N-(3-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide CAS No. 1111149-24-6

N-(3-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide

Cat. No. B2653700
CAS RN: 1111149-24-6
M. Wt: 372.222
InChI Key: MDZWSNBXUPLWAH-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide, also known as Compound 13, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is a potent inhibitor of the protein kinase CK2, which is involved in many cellular processes such as cell growth, proliferation, and differentiation.

Scientific Research Applications

Analgesic and Anti-inflammatory Activities

Research has demonstrated the potential of quinazoline derivatives in exhibiting significant analgesic and anti-inflammatory activities. Studies have shown that compounds related to N-(3-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide, such as 2-phenyl-(3,4-dihydro-4-oxoquinazolin-3-yalc)e to acetamides and their derivatives, exhibit considerable analgesic and anti-inflammatory effects comparable to standard drugs like pentazocine and aspirin, without showing toxicity at high doses in animal models (N. Gopa, E. Porchezhian, G. Sarma, 2001). Similar compounds have also shown pharmacological importance in terms of anti-inflammatory, analgesic, and anti-bacterial activities (Ch. Rajveer, D. Kumaraswamy, S. Sudharshini, B. Rathinaraj, 2010).

Antimicrobial Activities

Quinazoline derivatives have been recognized for their significant antibacterial activities. Studies have synthesized and evaluated a series of N-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)-2-(4-(substitutedbenzylideneamino)-5-(pyridi n-4yl)-3-thio)acetamido-1,2,4-triazoles for their antibacterial activity against various bacterial strains, showing promising results (I. Singh, H. Kaur, Sunil Kumar, Arun Kumar, Ashok Kumar, 2010).

Antitumor Activities

Recent studies have highlighted the synthesis and evaluation of quinazoline derivatives for antitumor activities. Compounds such as N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(furan-2-yl-methyl)-2-morpholinoacetamide have been synthesized and characterized, showing in vitro anti-tuberculosis activities (Yuefei Bai, Li-juan Wang, Yu Chen, Lei Yuan, W. Xu, Tiemin Sun, 2011). Similarly, a novel series of 3-benzyl-substituted-4(3H)-quinazolinones were designed and synthesized, demonstrating significant in vitro antitumor activity, suggesting their potential as broad-spectrum antitumor agents (Ibrahim A. Al-Suwaidan, A. Abdel-Aziz, T. Shawer, R. R. Ayyad, A. Alanazi, Ahmad M. El-Morsy, M. Mohamed, Naglaa I. Abdel-Aziz, M. A. El-Sayed, A. El-Azab, 2016).

Antioxidant Activity

The free radical scavenging activity of derivatives such as N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide has been investigated, revealing potent free radical scavenging capabilities. This study, integrating both in vitro methods and quantum chemistry calculations, established the compound's efficacy as an antioxidant, comparable to known antioxidants BHT and BHA. The OH bond in the compound was found to be more active in trapping free radicals, highlighting the role of hydrogen atom transfer and sequential proton loss electron transfer as dominant antioxidant mechanisms (Khawla Boudebbous, Noudjoud Hamdouni, Houssem Boulebd, Wissame Zemamouche, A. Boudjada, Abdemadjid Debache, 2021).

properties

IUPAC Name

N-(3-bromophenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2/c1-11-19-15-8-3-2-7-14(15)17(20-11)23-10-16(22)21-13-6-4-5-12(18)9-13/h2-9H,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZWSNBXUPLWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide

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